

Fmoc-D-Gln(Mtt)-OH: Technical Guide to Orthogonal Protection & Applications

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Compound of Interest

Compound Name: Fmoc-D-Gln(Mtt)-OH

CAS No.: 200638-37-5

Cat. No.: B613506

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Executive Summary

Fmoc-D-Gln(Mtt)-OH (N- α -Fmoc-N- γ -(4-methyltrityl)-D-glutamine) is a high-value building block for the synthesis of protease-resistant peptides and peptidomimetics. Its core utility lies in the orthogonal protection strategy:

- Fmoc: Base-labile (-amine protection).
- Mtt: Hyper-acid-labile (side-chain amide protection).
- D-Configuration: Induces specific secondary structures (e.g., -turns) and enhances metabolic stability against proteolytic enzymes.

Unlike the standard Trityl (Trt) group, which requires strong acid (95% TFA) for removal, the Mtt group can be cleaved with mild acid (1% TFA/DCM). This allows researchers to selectively deprotect the Glutamine side chain on-resin—leaving other protecting groups (Boc, tBu, Pbf) and the peptide-resin linkage intact—to facilitate site-specific modifications such as cyclization, dehydration to nitriles, or side-chain anchoring.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a D-Glutamine backbone protected at the N-terminus by Fmoc and at the side-chain amide nitrogen by the bulky, lipophilic 4-methyltrityl (Mtt) group.

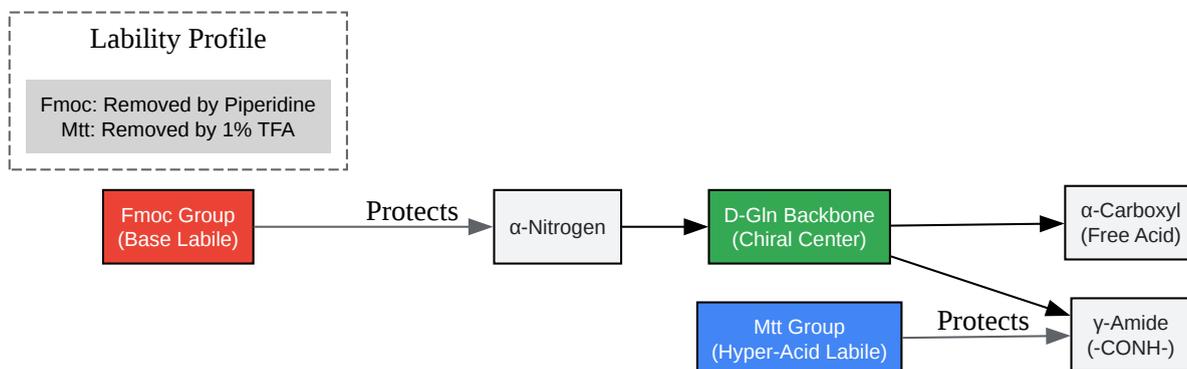
- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-D-glutamine
- CAS Number: 200638-37-5[1][2][3]
- Molecular Formula:
- Molecular Weight: ~624.74 g/mol

Physicochemical Data Table

Property	Specification
Appearance	White to off-white crystalline powder
Purity (HPLC)	
Chiral Purity	L-Enantiomer
Solubility	Soluble in DMF, DMSO, DCM; Insoluble in Water
Melting Point	145–155 °C (Decomposes)
Storage	+2°C to +8°C (Short term); -20°C (Long term), Desiccated
Stability	Moisture and light sensitive; Stable under neutral conditions

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct lability of the protecting groups.[4]



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Caption: Structural breakdown of **Fmoc-D-Gln(Mtt)-OH** highlighting the orthogonal lability of the N-terminal Fmoc and side-chain Mtt groups.

Synthetic Utility: The "Mtt" Advantage

The primary reason to select **Fmoc-D-Gln(Mtt)-OH** over the cheaper **Fmoc-D-Gln(Trt)-OH** is the kinetic difference in acid lability.

Orthogonal Deprotection Hierarchy

In complex peptide synthesis, "orthogonality" allows the chemist to modify specific sites without affecting others.

- Level 1 (Base): Fmoc removal (20% Piperidine).
- Level 2 (Mild Acid): Mtt removal (1% TFA or HFIP).^[5] Crucial Step.
- Level 3 (Strong Acid): Global cleavage/deprotection (95% TFA) removes tBu, Boc, Pbf, Trt.

Applications

- On-Resin Dehydration: Converting the Glutamine side chain amide to a nitrile (cyano) group using TFAA/Pyridine after selective Mtt removal.

- Side-Chain Anchoring: Attaching the peptide to the resin via the Gln side chain (using a handle) to allow C-terminal modification.
- Stapled Peptides: Although less common than Lys-Asp stapling, Gln side chains can participate in covalent cross-linking if modified.

Experimental Protocols

Standard Coupling Protocol

Fmoc-D-Gln(Mtt)-OH is bulky. To prevent aggregation and ensure complete coupling, use efficient activating agents.

Reagents:

- Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
- Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

- Dissolution: Dissolve **Fmoc-D-Gln(Mtt)-OH** (3.0 eq) in minimum DMF.
- Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is recommended.
- Coupling: Add the mixture to the resin-bound peptide. Shake for 45–60 minutes at room temperature.
- Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).
- Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Selective Deprotection of Mtt (The Critical Protocol)

This procedure removes the Mtt group while keeping the peptide on the resin and preserving other acid-labile groups (like Lys(Boc) or Ser(tBu)).

Reagents:

- Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) + 5% TIS (Triisopropylsilane) as a scavenger.
 - Why TIS? The Mtt cation is highly stabilized and reactive. Without a scavenger, it may re-attach to the peptide (e.g., to Trp or Tyr residues).

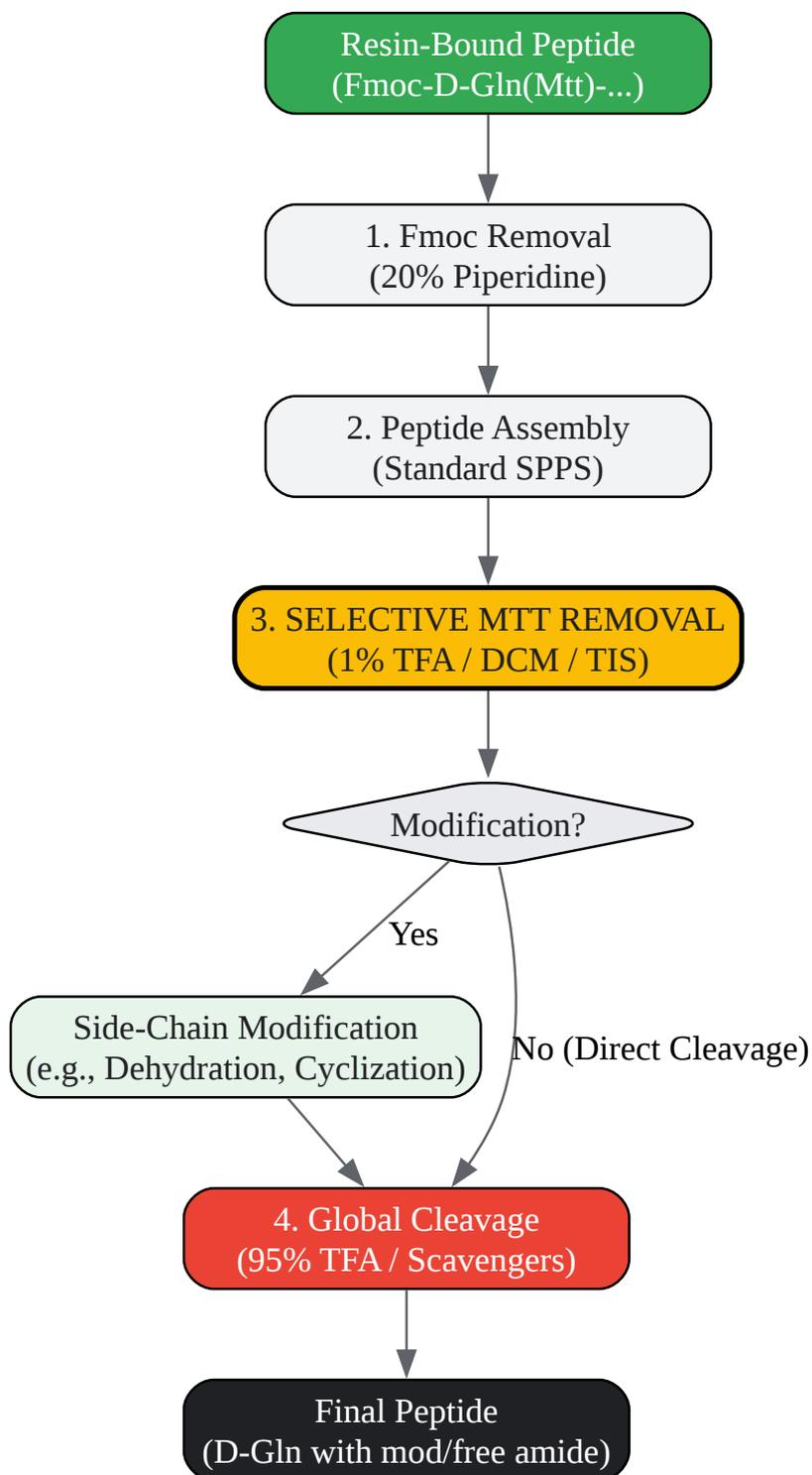
Workflow:

- Wash: Wash resin with DCM (min) to remove DMF traces (DMF buffers the acid).
- Flow Wash: Treat resin with the Deprotection Cocktail for 2 minutes. Filter immediately.
 - Visual Cue: The solution will turn bright yellow/orange (Mtt cation).
- Repeat: Repeat the treatment (min) until the yellow color fades significantly.
- Neutralize: Wash resin with 5% DIPEA/DCM (min) to neutralize residual acid.
- Wash: Wash extensively with DMF.

Validation:

- Take a small resin aliquot.
- Perform a mini-cleavage (95% TFA).
- Analyze via LC-MS.[6] You should see the mass of the peptide with the Gln side chain free (-CONH₂), while other protecting groups (like tBu +56 Da) remain attached.

Workflow Diagram



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Caption: Operational workflow for utilizing **Fmoc-D-Gln(Mtt)-OH** in SPPS, emphasizing the selective deprotection stage.

Quality Control & Troubleshooting

Analytical Expectations

- HPLC: The Mtt group is very hydrophobic. The protected amino acid will elute late on a C18 column.
- Mass Spectrometry (ESI):
 - Expected Mass

Da.
 - Common fragment: Loss of Mtt group (Mass - 256).

Common Issues

Issue	Cause	Solution
Incomplete Coupling	Steric hindrance of Mtt/Fmoc.	Use Double Coupling; Increase temperature to 50°C (if no Cys/His present).
Premature Mtt Loss	Acidic solvent or HOBt usage. [4]	Avoid HOBt (acidic); use Oxyma Pure. Store peptide- resin in DMF, not DCM.
Re-attachment of Mtt	Insufficient Scavenger.	Increase TIS to 5-10% in the 1% TFA cocktail.

References

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(Note: While specific literature on the D-isomer Mtt variant is niche, the chemical behavior is extrapolated from the well-established chemistry of L-Gln(Mtt) and Lys(Mtt) as cited in standard SPPS handbooks.)

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